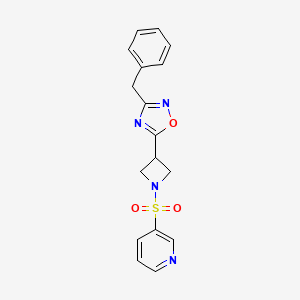

![molecular formula C11H13N3O2S B2765433 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-21-7](/img/structure/B2765433.png)

2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one” belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones . These compounds are known for their diverse chemical structures and have been identified to have broad spectrum antibacterial activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized using various solvents, catalysts, and microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Novel Analgesic and Anti-inflammatory Agents

Researchers have developed a series of 2-mercapto-3-substituted pyrimidinones, investigating their potential as analgesic and anti-inflammatory agents. These compounds were synthesized via innovative routes, highlighting their significant activity compared to standard drugs such as diclofenac sodium (Alagarsamy et al., 2007).

Novel Spiro Pyrimidine Derivatives

A study focused on the synthesis of novel spiro pyrimidine derivatives from Schiff base reactions, exploring their structural characterizations through various analytical techniques. This research expands the chemical repertoire of pyrimidinone derivatives (Abu‐Hashem, 2014).

Potential Applications

Antiviral and Antimicrobial Activities

Several derivatives of 2-mercapto pyrimidinones have been evaluated for their antiviral and antimicrobial activities. Some compounds have shown promising results against various strains of viruses and bacteria, indicating potential applications in developing new therapeutic agents (Saxena et al., 1990).

Corrosion Inhibition

Pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in acidic media. These compounds exhibit mixed-type inhibition, adhering to the Langmuir adsorption isotherm, which could be beneficial for protecting metals against corrosion in industrial applications (Yadav et al., 2015).

Mécanisme D'action

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum activities, including antitumor and antibacterial effects .

Mode of Action

It’s worth noting that pyrido[2,3-d]pyrimidines have been reported to inhibit various kinases, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to altered cellular functions.

Biochemical Pathways

Given the reported kinase inhibition activity of pyrido[2,3-d]pyrimidines , it can be inferred that this compound may affect various cellular signaling pathways regulated by these kinases.

Pharmacokinetics

A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, has been suggested to have good traditional drug-like properties .

Result of Action

Pyrido[2,3-d]pyrimidines have been reported to exhibit broad-spectrum antibacterial activity and reasonable antifungal activity , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidines, the class of compounds to which it belongs, interact with a variety of enzymes and proteins

Cellular Effects

Related compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Propriétés

IUPAC Name |

3-(3-methoxypropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-16-7-3-6-14-10(15)8-4-2-5-12-9(8)13-11(14)17/h2,4-5H,3,6-7H2,1H3,(H,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJOEJYJCUNXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(NC1=S)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2765353.png)

![Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2765360.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)

![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)

![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)